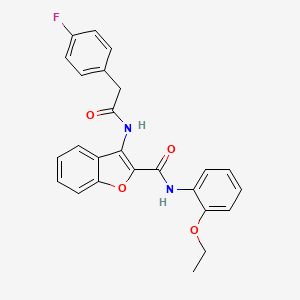

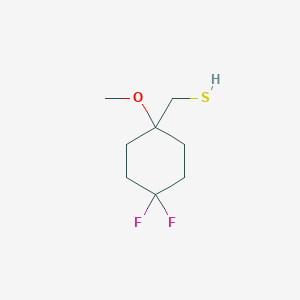

![molecular formula C22H24N2O3 B2353906 4-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-6-甲基色烯-2-酮 CAS No. 902311-76-6](/img/structure/B2353906.png)

4-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-6-甲基色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two salts derived from N-(4-methoxyphenyl)piperazine crystallize with six independent molecular species in the asymmetric unit. In each compound, multiple hydrogen bonds link these components into complex sheets .Chemical Reactions Analysis

While specific chemical reactions involving “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” are not available, related compounds have been studied. For instance, compound 1h, 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine, bound at 5-HT1A sites with nanomolar affinity .科学研究应用

神经保护潜力

该化合物已显示出在神经保护方面具有潜力。 据发现,它对铝引起的 neurotoxicity 具有保护作用 。 研究表明,用铝处理的大鼠短期记忆和焦虑水平发生了明显的变化,但在用该化合物处理后有所改善 .

乙酰胆碱酯酶抑制剂

该化合物已通过计算机模拟和体外研究筛选其作为乙酰胆碱酯酶抑制剂 (AChEI) 的功效 。AChEI 是通过抑制乙酰胆碱(一种神经递质)的分解来提高乙酰胆碱水平的药物。 这使得它在治疗阿尔茨海默病和帕金森病等疾病方面具有潜在的用途 .

抗菌活性

该化合物已显示出有希望的抗菌活性 。 该化合物与氧化还原酶的分子对接模拟表明,酶-抑制剂复合物通过疏水相互作用稳定 .

吡唑基乙烯基酮的功能化

该化合物已被用于通过 Aza-Michael 加成反应使吡唑基乙烯基酮官能化 。这种反应是合成各种有机化合物的有用方法。

环胺取代的 Tröger 碱衍生物的制备

该化合物已被用于制备环胺取代的 Tröger 碱衍生物 。Tröger 碱由于其独特的结构和反应性,是有机化学中的一种有用化合物。

药代动力学特性的调节

哌嗪是该化合物中的结构基序,已知它可以积极地调节药物物质的药代动力学特性 。 这使得该化合物在开发具有改进的药代动力学特征的新药方面具有潜在的用途 .

作用机制

未来方向

The future directions for research on “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of various disorders. For instance, alpha1-adrenergic receptors, which are targeted by similar compounds, are a significant target for various neurological conditions treatment .

生化分析

Biochemical Properties

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been shown to influence cell function in several ways. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rat models, showing potential for neuroprotective applications .

Molecular Mechanism

The molecular mechanism of action of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one involves its interaction with biomolecules at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting the enzyme’s function . This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Temporal Effects in Laboratory Settings

The effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one over time in laboratory settings have been studied. It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were sustained over a period of 6 weeks . This suggests that the compound has a degree of stability and does not degrade rapidly in biological systems .

Dosage Effects in Animal Models

In animal models, the effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one have been observed to vary with dosage. In a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for 6 weeks. Both dosages were found to be effective in ameliorating the alterations induced by aluminium chloride, with the higher dosage producing a more pronounced effect .

Metabolic Pathways

Given its role as an acetylcholinesterase inhibitor, it is likely that it interacts with enzymes involved in the metabolism of acetylcholine .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed widely throughout the body .

Subcellular Localization

Given its interactions with acetylcholinesterase, an enzyme that is located in the synaptic clefts of neurons, it is likely that the compound localizes to these areas within the cell .

属性

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-7-8-20-18(13-16)17(14-22(25)27-20)15-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXKDGLSQFMHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

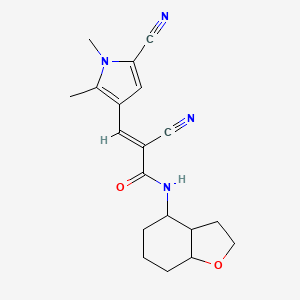

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

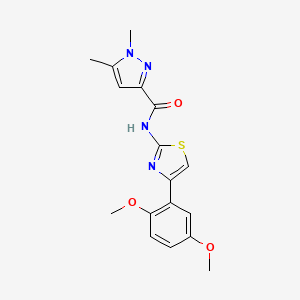

![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)

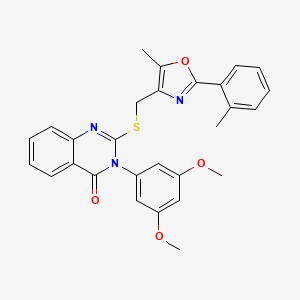

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)